molecular formula C15H8Br2Cl2N2O3S B13807021 3,5-Dibromo-2-[(2,4-dichlorobenzoyl)carbamothioylamino]benzoic acid

3,5-Dibromo-2-[(2,4-dichlorobenzoyl)carbamothioylamino]benzoic acid

Cat. No.: B13807021
M. Wt: 527.0 g/mol
InChI Key: POPOTINMIYMRBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dibromo-2-[(2,4-dichlorobenzoyl)carbamothioylamino]benzoic acid is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes bromine, chlorine, and sulfur atoms, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dibromo-2-[(2,4-dichlorobenzoyl)carbamothioylamino]benzoic acid typically involves multiple steps, starting with the preparation of the core benzoic acid structure. The dichlorobenzoyl group is introduced via acylation reactions, using 2,4-dichlorobenzoyl chloride in the presence of a base such as pyridine . The final step involves the formation of the carbamothioylamino group, which is typically achieved through a reaction with thiourea under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification of the final product is often achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

3,5-Dibromo-2-[(2,4-dichlorobenzoyl)carbamothioylamino]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Dibromo-2-[(2,4-dichlorobenzoyl)carbamothioylamino]benzoic acid is unique due to its combination of bromine, chlorine, and sulfur atoms, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C15H8Br2Cl2N2O3S

Molecular Weight

527.0 g/mol

IUPAC Name

3,5-dibromo-2-[(2,4-dichlorobenzoyl)carbamothioylamino]benzoic acid

InChI

InChI=1S/C15H8Br2Cl2N2O3S/c16-6-3-9(14(23)24)12(10(17)4-6)20-15(25)21-13(22)8-2-1-7(18)5-11(8)19/h1-5H,(H,23,24)(H2,20,21,22,25)

InChI Key

POPOTINMIYMRBH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(=O)NC(=S)NC2=C(C=C(C=C2Br)Br)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.